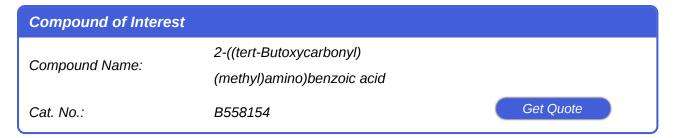


# Spectroscopic and Analytical Profile of N-Boc-N-methylanthranilic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

N-Boc-N-methylanthranilic acid, also known by its IUPAC name tert-butyl (2-carboxyphenyl) (methyl)carbamate, is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure incorporates a protected amine and a carboxylic acid on an aromatic scaffold, making it a versatile intermediate for the construction of more complex molecules. Accurate and thorough characterization of this compound is paramount for its effective use in research and development. This technical guide provides a detailed overview of the expected spectroscopic data for N-Boc-N-methylanthranilic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines generalized experimental protocols for acquiring such data and presents a logical workflow for the spectroscopic analysis of synthesized organic compounds.

#### **Chemical Information**



Property	Value
Chemical Name	N-Boc-N-methylanthranilic acid
IUPAC Name	tert-butyl (2-carboxyphenyl)(methyl)carbamate
CAS Number	141871-02-5[1]
Molecular Formula	C13H17NO4[1]
Molecular Weight	251.28 g/mol [1]
Structure	

### **Predicted Spectroscopic Data**

Extensive literature searches did not yield publicly available experimental spectroscopic data for N-Boc-N-methylanthranilic acid. Therefore, the following data is predicted based on the chemical structure and general principles of spectroscopy. These predictions are intended to guide researchers in the analysis of this compound.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, and the protons of the tert-butoxycarbonyl (Boc) protecting group.

Predicted <sup>1</sup>H NMR Data (in CDCl<sub>3</sub>, 400 MHz)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0	d	1H	Ar-H (ortho to COOH)
~7.5	t	1H	Ar-H
~7.3	t	1H	Ar-H
~7.1	d	1H	Ar-H
~3.2	S	3H	N-CH₃
~1.5	S	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Вос)
~11.0	br s	1H	СООН

# <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide information on the carbon framework of the molecule.

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>, 100 MHz)



Chemical Shift (δ, ppm)	Assignment
~170	C=O (Carboxylic Acid)
~155	C=O (Boc)
~140	Ar-C (quaternary)
~132	Ar-CH
~130	Ar-CH
~128	Ar-CH
~125	Ar-CH
~120	Ar-C (quaternary)
~81	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~35	N-CH₃
~28	-C(CH₃)₃ (Boc)

## **IR (Infrared) Spectroscopy**

The IR spectrum is useful for identifying the key functional groups present in the molecule.

Predicted IR Data (KBr pellet, cm<sup>-1</sup>)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3300-2500	Broad	O-H stretch (Carboxylic Acid)
~2980, 2930	Medium	C-H stretch (Aliphatic)
~1720	Strong	C=O stretch (Carboxylic Acid)
~1690	Strong	C=O stretch (Boc)
~1600, 1480	Medium	C=C stretch (Aromatic)
~1250, 1150	Strong	C-O stretch



#### Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z	Interpretation
252.1	[M+H]+ (protonated molecule)
274.1	[M+Na]+ (sodium adduct)
196.1	$[M - C_4H_9O_2 + H]^+$ (loss of Boc group)
152.1	[M - C₅H <sub>9</sub> O <sub>2</sub> + H] <sup>+</sup> (loss of tert-butoxy group)

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for specific samples and equipment.

#### **NMR Spectroscopy**

- Sample Preparation: Dissolve 5-10 mg of N-Boc-N-methylanthranilic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum on the same instrument, typically using a proton-decoupled pulse sequence. A larger number of scans will be required compared to <sup>1</sup>H NMR.

#### **IR Spectroscopy**

 Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and



pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire
the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>.

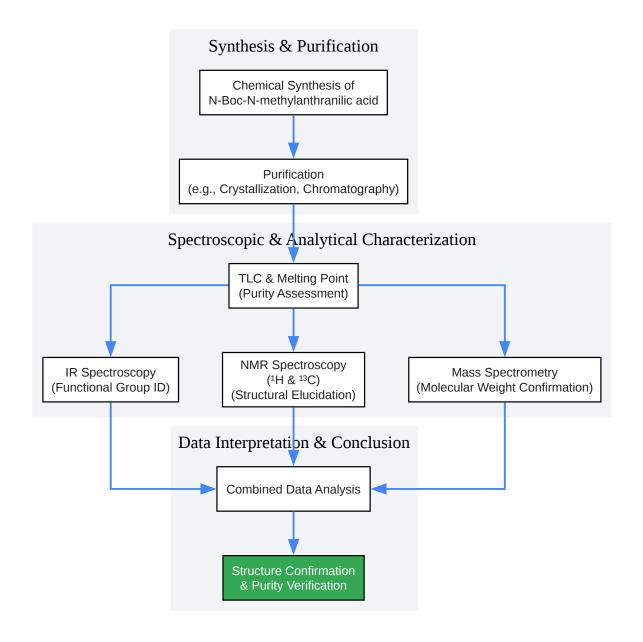
#### **Mass Spectrometry**

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Acquisition (ESI): Infuse the sample solution into the electrospray ionization source of a
  mass spectrometer. Acquire the spectrum in positive ion mode to observe protonated
  molecules and other adducts. The mass range should be set to scan beyond the expected
  molecular weight of the compound.

#### **Workflow for Spectroscopic Analysis**

The following diagram illustrates a logical workflow for the characterization of a newly synthesized organic compound like N-Boc-N-methylanthranilic acid.





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Caption: A logical workflow for the synthesis and spectroscopic characterization of an organic compound.

#### Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for N-Boc-N-methylanthranilic acid, a key intermediate in synthetic organic chemistry. While



experimental data is not readily available in the surveyed literature, the provided predictions for <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass Spectrometry, along with generalized experimental protocols, offer a valuable resource for researchers working with this compound. The structured presentation of data and the logical workflow for analysis are designed to support the efficient and accurate characterization of this and other synthesized molecules in a drug discovery and development context.

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#### References

- 1. scbt.com [scbt.com]
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